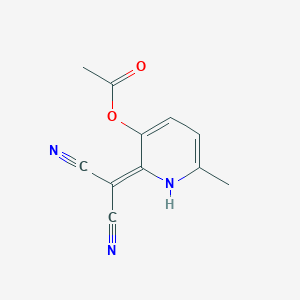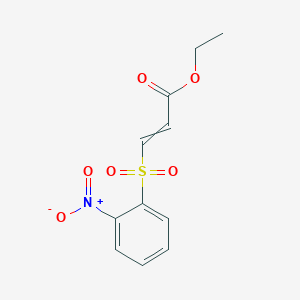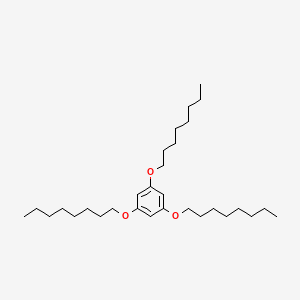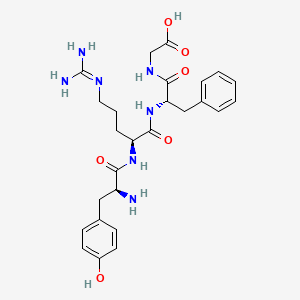
Tyrosyl-arginyl-phenylalanyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyrosyl-arginyl-phenylalanyl-glycine is a tetrapeptide composed of the amino acids tyrosine, arginine, phenylalanine, and glycine. This compound is of interest due to its potential applications in various fields such as medicine, biology, and chemistry. Its unique sequence and structure allow it to interact with specific molecular targets, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-arginyl-phenylalanyl-glycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.
Deprotection: The protecting group on the amino acid’s amine group is removed.
Coupling: The next amino acid (arginine) is activated and coupled to the deprotected amine group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for phenylalanine and glycine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
化学反応の分析
Types of Reactions
Tyrosyl-arginyl-phenylalanyl-glycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: The arginine residue can participate in nucleophilic substitution reactions due to its guanidinium group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the guanidinium group of arginine under basic conditions.
Major Products
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Reduced forms of modified peptides.
Substitution: Substituted arginine derivatives.
科学的研究の応用
Tyrosyl-arginyl-phenylalanyl-glycine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
作用機序
The mechanism of action of tyrosyl-arginyl-phenylalanyl-glycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. For example, the peptide may inhibit or activate signaling pathways, alter enzyme activity, or affect cellular processes.
類似化合物との比較
Similar Compounds
Phenylalanyl-methionyl-arginyl-phenylalanyl-NH2 (FMRFamide): A neuropeptide with similar structural features but different biological functions.
Tyrosyl-D-arginyl-phenylalanyl-glycinamide: A modified version of the peptide with potential therapeutic applications.
Semaglutide: A polypeptide with a different sequence but similar peptide linkage structure.
Uniqueness
Tyrosyl-arginyl-phenylalanyl-glycine is unique due to its specific sequence and the presence of both aromatic and basic amino acids. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological activities. Its potential therapeutic applications and role in scientific research further highlight its uniqueness.
特性
CAS番号 |
90549-83-0 |
|---|---|
分子式 |
C26H35N7O6 |
分子量 |
541.6 g/mol |
IUPAC名 |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H35N7O6/c27-19(13-17-8-10-18(34)11-9-17)23(37)32-20(7-4-12-30-26(28)29)25(39)33-21(24(38)31-15-22(35)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,34H,4,7,12-15,27H2,(H,31,38)(H,32,37)(H,33,39)(H,35,36)(H4,28,29,30)/t19-,20-,21-/m0/s1 |
InChIキー |
VSJWLOSBQHTHCK-ACRUOGEOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]acetamide](/img/structure/B14361981.png)
![1-Chloro-2-[methoxy(phenyl)methyl]benzene](/img/structure/B14362001.png)
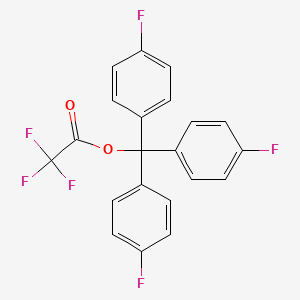
![(E,E)-1,1'-Oxybis[(4-methoxyphenyl)diazene]](/img/structure/B14362018.png)
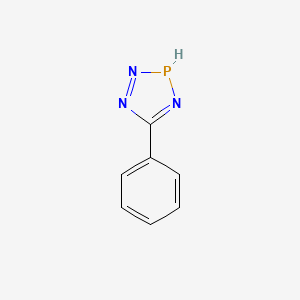
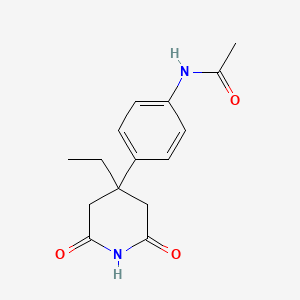
![3-{[2-(4-Ethoxyphenyl)-2-methylpropoxy]methyl}-2-methyl-1,1'-biphenyl](/img/structure/B14362029.png)
![(1S,2S,4R)-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14362031.png)
![[(Butylsulfanyl)methylidene]propanedinitrile](/img/structure/B14362032.png)
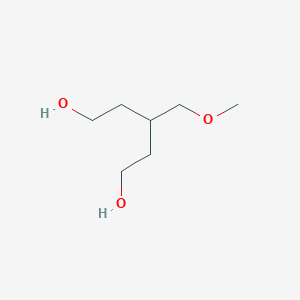
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14362059.png)
